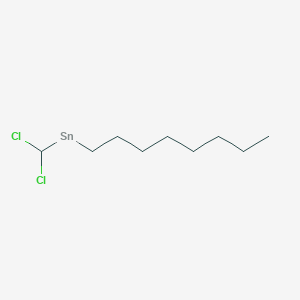
(Dichloromethyl)(octyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethyl)(octyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a dichloromethyl group and an octyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and industrial processes. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: (Dichloromethyl)(octyl)stannane can be synthesized through the reaction of octylmagnesium bromide with dichloromethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: (Dichloromethyl)(octyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides.
Coupling Reactions: It participates in Stille coupling reactions, forming carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are used in Stille coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include organotin oxides and hydroxides.
Coupling Reactions: Products include coupled organic molecules with new carbon-carbon bonds.
科学的研究の応用
(Dichloromethyl)(octyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores the potential use of organotin compounds in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials requiring organotin catalysts.
作用機序
The mechanism of action of (Dichloromethyl)(octyl)stannane involves its ability to form stable bonds with organic molecules. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- Trichloro(octyl)stannane
- Tributyltin chloride
- Trimethyltin chloride
Comparison: (Dichloromethyl)(octyl)stannane is unique due to its specific combination of a dichloromethyl group and an octyl group bonded to tin. This structure provides distinct reactivity and stability compared to other organotin compounds. For example, trichloro(octyl)stannane has three chlorine atoms bonded to tin, making it more reactive in certain substitution reactions. Tributyltin chloride and trimethyltin chloride have different alkyl groups, affecting their solubility and reactivity in various chemical processes.
特性
CAS番号 |
18478-27-8 |
|---|---|
分子式 |
C9H18Cl2Sn |
分子量 |
315.85 g/mol |
IUPAC名 |
dichloromethyl(octyl)tin |
InChI |
InChI=1S/C8H17.CHCl2.Sn/c1-3-5-7-8-6-4-2;2-1-3;/h1,3-8H2,2H3;1H; |
InChIキー |
HVTRHHZQZFZCAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Sn]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


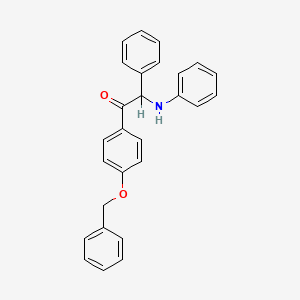

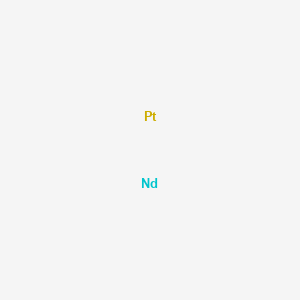
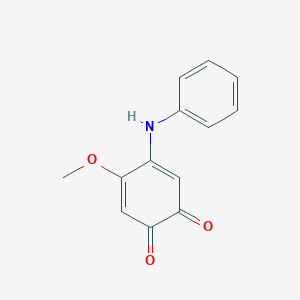
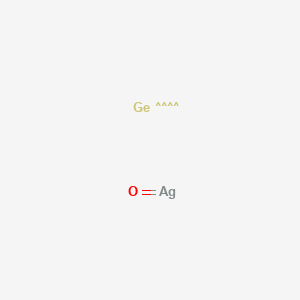
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
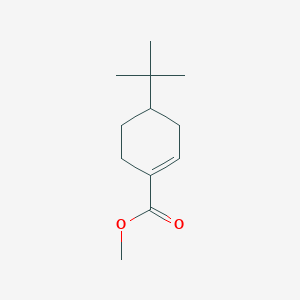
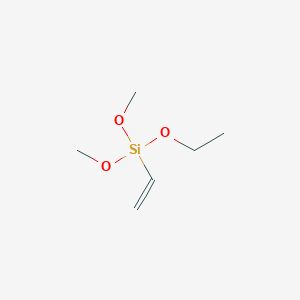
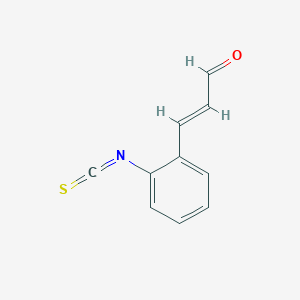

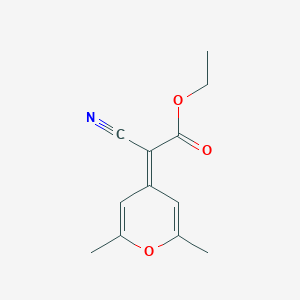
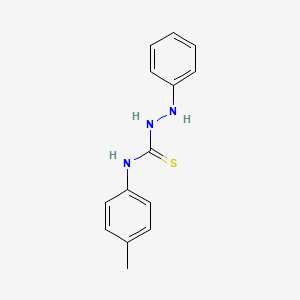
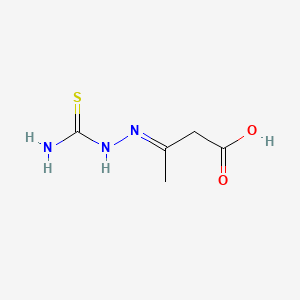
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
